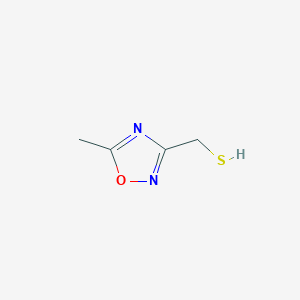
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol: is a heterocyclic compound containing an oxadiazole ring substituted with a methyl group at the 5-position and a methanethiol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl and thiol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. The oxadiazole ring may also interact with specific binding sites, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanol
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonic acid
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol is unique due to the presence of both a thiol group and an oxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Actividad Biológica
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol is a heterocyclic compound that has garnered attention for its potential biological activities. Oxadiazole derivatives are known for exhibiting a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The compound's molecular formula is C4H6N2OS, with a molecular weight of 134.16 g/mol. It features a five-membered oxadiazole ring substituted with a methyl group and a thiol group.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
- Antifungal Activity : The compound demonstrates potential antifungal properties.
- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity
A key area of research involves the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values have been determined in various studies.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 25 | |
| Staphylococcus aureus | 20 | |
| Pseudomonas aeruginosa | 15 | |
| Candida albicans | 30 |
These findings indicate that the compound has lower MIC values against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin.
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives, providing insights into their mechanisms of action:
- Study on Antibacterial Properties :
- Cytotoxicity Evaluation :
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth.
- Membrane Disruption : It could disrupt microbial cell membranes due to its thiol group.
Propiedades
Fórmula molecular |
C4H6N2OS |
|---|---|
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
(5-methyl-1,2,4-oxadiazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-4(2-8)6-7-3/h8H,2H2,1H3 |
Clave InChI |
KYPCYORRJDUKOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















